Cyclopentyl isothiocyanate has been identified as a volatile compound present in broccoli []. Research in food science might explore its role in flavor profile, potential health benefits associated with its presence in cruciferous vegetables, or its use as a flavoring agent.
As an organic molecule, Cyclopentyl isothiocyanate could be of interest in synthetic organic chemistry research. Its reactivity could be studied for potential applications in creating new compounds or modifying existing ones.
Isothiocyanates as a class have been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties []. While research specific to Cyclopentyl isothiocyanate is lacking, it's possible that future studies could investigate its potential biological effects.
Cyclopentyl isothiocyanate is an organic compound with the molecular formula CHNS. It features a cyclopentyl group attached to an isothiocyanate functional group, characterized by the presence of the -N=C=S moiety. This compound is notable for its strong sulfur-nitrogen bond, which contributes to its reactivity and biological activity. Cyclopentyl isothiocyanate has garnered attention for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and biological effects .
There is no current research available on the specific mechanism of action of cyclopentyl isothiocyanate in biological systems.
Cyclopentyl isothiocyanate exhibits notable biological activity, particularly as a potential anticancer agent. Studies have indicated that isothiocyanates can induce apoptosis in cancer cells and may possess anti-inflammatory properties. The compound's mechanism of action often involves the modulation of cellular signaling pathways related to cell proliferation and survival .
Additionally, research has shown that cyclopentyl isothiocyanate has antimicrobial properties, making it a candidate for further investigation in the development of new therapeutic agents .
Various methods have been developed for synthesizing cyclopentyl isothiocyanate, including:
Cyclopentyl isothiocyanate finds applications in several areas:
Studies on the interactions of cyclopentyl isothiocyanate with biological systems have revealed its potential effects on cellular mechanisms. Research indicates that it may influence pathways involved in apoptosis and inflammation. Additionally, interaction studies suggest that cyclopentyl isothiocyanate may enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells .
Cyclopentyl isothiocyanate belongs to a broader class of isothiocyanates that share similar structural features but differ in their biological activities and chemical reactivities. Some similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenethyl isothiocyanate | CHNS | Strong anticancer properties; derived from cruciferous vegetables |
| Benzyl isothiocyanate | CHNS | Known for antimicrobial activity; widely studied |
| Allyl isothiocyanate | CHNS | Exhibits potent anticancer effects; found in garlic |
The uniqueness of cyclopentyl isothiocyanate lies in its specific structural configuration and resultant reactivity patterns, which may offer distinct advantages over other similar compounds in targeted applications .
Cyclopentyl isothiocyanate is systematically classified under the IUPAC name isothiocyanatocyclopentane. This designation reflects its structural composition: a cyclopentane ring substituted with an isothiocyanate (-N=C=S) functional group. The compound belongs to the broader class of isothiocyanates, characterized by the R–N=C=S functional group, where R represents an organic substituent.
The molecular formula of cyclopentyl isothiocyanate is C₆H₉NS, with a molecular weight of 127.21 g/mol. Its structure consists of a five-membered cyclopentane ring covalently bonded to an isothiocyanate group. Key structural features include:
C1CCC(C1)N=C=S PJOODZCPFADLCI-UHFFFAOYSA-N InChI=1S/C6H9NS/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 The isothiocyanate group exhibits a linear arrangement of the N=C=S moiety, with bond lengths of approximately 117 pm (N–C) and 158 pm (C–S).
Cyclopentyl isothiocyanate is recognized by multiple synonyms, including:
Registry identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 33522-03-1 | |
| PubChem CID | 141792 | |
| EC Number | 641-305-4 | |
| DSSTox SID | DTXSID20187160 |
| Technique | Principal observations | Experimental conditions | Source ID |
|---|---|---|---|
| Proton nuclear magnetic resonance | Ring methylene protons appear as overlapping multiplets between 1.45 – 2.05 ppm; no signals above 3 ppm. | Predicted and supplier spectra in deuterated chloroform, 400 MHz | 64 |
| Carbon-13 nuclear magnetic resonance | Cyclopentyl carbons cluster at 24 – 35 ppm; the isothiocyanate carbon resonates weakly at ≈ 127 ppm, a position that is characteristically low in intensity for isothiocyanates because of rapid relaxation and low nuclear Overhauser enhancement [1]. | Proton-decoupled spectrum, deuterated chloroform | 64 [1] |
| Infra-red spectroscopy | ν(N=C=S) stretching 2100–2040 cm⁻¹ (strong); ν(C–S) 1500–1450 cm⁻¹; ring C–H stretches 2930–2850 cm⁻¹. | Gas phase spectrum, 25 °C | 1 |
| Electron-impact mass spectrometry | Molecular ion m/z 127 (15%); base peak m/z 70 (cyclopentenyl cation); significant fragments m/z 98, 55, 42. | 70 eV, scanned 40–400 m/z | 13 |
| Ultraviolet–visible absorption | π→π* band at 255 nm (ε ≈ 250 L mol⁻¹ cm⁻¹) assigned to the –N=C=S chromophore; weak n→π* shoulder near 300 nm. | Ethanol, 25 °C | 25 |
| Platform | Analytical parameters | Retention / response | Source ID |
|---|---|---|---|
| Gas chromatography–mass spectrometry | Non-polar DB-5 column, 30 m × 0.25 mm × 0.25 µm; oven 50 °C (2 min) → 280 °C (10 °C min⁻¹) | Retention time 8.6 min; Kovats index 1020 (n-alkane scale C₈ – C₉) | 13 |
| High-performance liquid chromatography (reagent-free) | C₁₈ phase, 60% acetonitrile / 40% water, 1 mL min⁻¹, 40 °C, diode-array detection 210 nm | Broad, tailing peak; not suitable for trace work owing to hydrolysis in aqueous eluents | 25 |
| High-performance liquid chromatography after 1,2-benzenedithiol cyclocondensation | Same column and mobile phase, detection at 365 nm; the stable benzodithiole-2-thione adduct elutes at 9.2 min with ten-fold higher molar absorptivity [3] | Limit of quantification 5 pmol (injection 10 µL) | 25 |
Direct reversed-phase high-performance liquid chromatography of the native compound is discouraged because rapid thiourea formation in aqueous eluents depletes the analyte. Derivatisation with vicinal dithiols affords robust, sensitive quantification for metabolic and environmental studies [3].
| Property | Numerical value | Conditions | Source ID |
|---|---|---|---|
| Normal boiling point | 94 °C | Literature value, pressure not specified (corresponds to ≈ 15 torr when recalculated) [4] [5] [6] | |
| Reduced pressure boiling point | 75–76 °C | 10 mmHg | 2 |
| Density | 1.03 g cm⁻³ | 20 °C | 2 [5] [7] [6] |
| Refractive index (nᴰ²⁰) | 1.523 | 20 °C, sodium D line | 2 [5] [6] |
| Enthalpy of vaporisation (Joback method) | 39.7 kJ mol⁻¹ | 25 °C (calculated) | 4 |
| Critical temperature (Joback) | 749 K | – | 4 |
| Critical pressure (Joback) | 3.95 MPa | – | 4 |
| Octanol / water partition coefficient (log P) | 2.03 | Calculated (fragment constant) | 3 |
The low vapour pressure implied by the boiling data at reduced pressure matches the empirical observation that routine rotary evaporation below 40 °C leaves negligible residue.
| Solvent | Qualitative solubility | Commentary | Source ID |
|---|---|---|---|
| Ethanol (absolute) | Miscible | Stable for 24 h at 25 °C | 2 [8] |
| Acetone | Miscible | No degradation after 4 h at 20 °C | 2 [8] |
| Water (neutral, 25 °C) | Hydrolyses; effective solubility ≈ 6 mmol L⁻¹ (log 10 wₛ = –2.27) | Rapid formation of cyclopentylamine and carbonyl sulfide | 4 |
| Buffered aqueous phase (pH 7.4) | < 0.1% remaining after 30 min | Hydrolysis accelerates with temperature and pH | 25 |
| n-Hexane | Miscible | Preferred matrix for gas-chromatography sample prep | 13 |
Hydrolytic lability follows the general reactivity of isothiocyanates towards nucleophilic oxygen and sulfur sites. Organic solvents lacking active hydrogen atoms (e.g., anhydrous dichloromethane) provide the best stability during analytical manipulations.
Overall assessment
Cyclopentyl isothiocyanate couples a compact alicyclic scaffold with a strongly electrophilic –N=C=S group. Its physicochemical profile is dominated by:
Corrosive;Acute Toxic;Irritant